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molecular formula C5H4N2O3 B1313937 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid CAS No. 867130-58-3

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

Cat. No. B1313937
M. Wt: 140.1 g/mol
InChI Key: PSMIHCDKMNXTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772235B2

Procedure details

The title compound from Example 18.3 (1.0 g, 7.13 mmol) was added to a solution of ethanol (16 mL) and acetyl chloride (4 mL) and the resulting suspension was heated to 75° C. and stirred overnight. The reaction mixture was concentrated, diluted with water and extracted with dichloromethane. The organic phase was dried over sodium sulfate, filtered and concentrated to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][N:6]=[CH:5][C:4]([C:8]([OH:10])=[O:9])=[CH:3]1.[C:11](Cl)(=O)[CH3:12]>C(O)C>[CH2:11]([O:9][C:8]([C:4]1[CH:5]=[N:6][NH:7][C:2](=[O:1])[CH:3]=1)=[O:10])[CH3:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C1C=C(C=NN1)C(=O)O
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NNC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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